{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol
Description
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Properties
IUPAC Name |
[1-[(3,4-dimethylphenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-13(7-12(11)2)8-15-6-5-14(9-15)10-16/h3-4,7,14,16H,5-6,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNVUQAEKIZXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC(C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol is a compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, structured to provide a comprehensive understanding.
Chemical Structure and Properties
- Chemical Formula : C14H21NO
- Molecular Weight : 219.33 g/mol
- CAS Number : 62373132
The compound features a pyrrolidine ring substituted with a 3,4-dimethylphenylmethyl group and a methanol group. This unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
The biological activity of {1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, leading to various physiological effects. The precise pathways and interactions are still under investigation but are believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It has potential as a ligand for various receptors, influencing signal transduction processes.
Pharmacological Effects
Research indicates that {1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol exhibits several pharmacological effects:
- Analgesic Properties : Preliminary studies suggest that the compound may possess pain-relieving properties.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation in various models.
- Cytotoxic Activity : Studies have indicated that it may exhibit cytotoxic effects against certain cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated analgesic effects in rodent models, with a significant reduction in pain response compared to controls. |
| Study 2 | Showed anti-inflammatory effects in vitro, reducing cytokine production in macrophages. |
| Study 3 | Investigated cytotoxicity against cancer cell lines (e.g., HT29), revealing an IC50 value indicating effective growth inhibition. |
Comparative Analysis with Related Compounds
To better understand the unique properties of {1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol, it is useful to compare it with similar compounds:
| Compound | Structure | Key Activity |
|---|---|---|
| {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol | Different substitution pattern | Similar analgesic properties but varied potency |
| {1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl}methanol | Contains a benzoyl group | Exhibits strong anti-inflammatory activity |
Future Directions in Research
Further investigations are needed to fully elucidate the biological mechanisms and therapeutic potential of {1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol. Areas for future research include:
- In Vivo Studies : To assess the pharmacokinetics and long-term effects.
- Mechanistic Studies : To clarify the specific molecular targets and pathways involved.
- Clinical Trials : To evaluate safety and efficacy in human populations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
